Ethyl 1-(methylamino)cyclopentane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(methylamino)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(methylamino)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl 1-(methylamino)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 1-(methylamino)cyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-1-cyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-cyclopentene-1-carboxylate: Lacks the methylamino group, leading to different reactivity and applications
Uniqueness
Ethyl 1-(methylamino)cyclopentane-1-carboxylate stands out due to its unique combination of an ethyl ester and a methylamino group. This combination provides distinct reactivity and stability, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 1-(methylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(10-2)6-4-5-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
MLJGKEXPXRPLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)NC |
Origin of Product |
United States |
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